molecular formula C23H23FN6 B2486847 1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(4-fluorophenyl)piperazine CAS No. 955306-61-3

1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(4-fluorophenyl)piperazine

Cat. No.: B2486847
CAS No.: 955306-61-3
M. Wt: 402.477
InChI Key: HGTINQBEHDOYPR-UHFFFAOYSA-N
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Description

1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(4-fluorophenyl)piperazine is a complex organic compound that belongs to the class of pyrazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(4-fluorophenyl)piperazine typically involves multiple steps. One common method includes the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with 4-chloropyrimidine under basic conditions to yield the pyrazolopyrimidine core. Finally, the core is coupled with 4-(4-fluorophenyl)piperazine using a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(4-fluorophenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(4-fluorophenyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated as a potential kinase inhibitor for cancer treatment, showing promising results in preclinical studies.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 4-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
  • 1-(3,5-dimethylphenyl)-4-(4-fluorophenyl)piperazine

Uniqueness

1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(4-fluorophenyl)piperazine is unique due to its dual functional groups, which allow it to interact with multiple biological targets. This dual functionality enhances its potency and selectivity as a kinase inhibitor, making it a valuable compound for therapeutic development .

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN6/c1-16-11-17(2)13-20(12-16)30-23-21(14-27-30)22(25-15-26-23)29-9-7-28(8-10-29)19-5-3-18(24)4-6-19/h3-6,11-15H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTINQBEHDOYPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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